molecular formula C6H9N3O2 B2998659 3-Azido-4,4-dimethyloxolan-2-one CAS No. 1824188-89-7

3-Azido-4,4-dimethyloxolan-2-one

Cat. No.: B2998659
CAS No.: 1824188-89-7
M. Wt: 155.157
InChI Key: CUPAQOABYPHYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-4,4-dimethyloxolan-2-one is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Use in Organic Synthesis : Azidoiodinanes, closely related to 3-Azido-4,4-dimethyloxolan-2-one, are utilized in the direct azidation of organic substrates. These compounds, prepared from benziodoxoles and trimethylsilyl azide, show potential in the azidation of alkanes, alkenes, and dimethylanilines under mild conditions, indicating the versatility of azido compounds in organic synthesis (Zhdankin et al., 1996).

Biological Activity and Drug Design

  • Antiviral Activity : 3'-Azido-2',3'-dideoxythymidine (AZT) is a well-known compound related to this compound, used in treating HIV/AIDS. It acts by inhibiting the HIV reverse transcriptase enzyme, showcasing the biological significance of azido compounds in drug design and antiviral therapies (Kemp et al., 1998).

  • Mechanism of Drug Resistance : Understanding the biochemical mechanisms of drug resistance, particularly in the context of HIV treatment with azido-containing compounds like AZT, provides insights into the challenges and opportunities in developing more effective antiretroviral therapies (Larder et al., 1989).

Molecular and Structural Studies

  • Charge Density Analysis : High-resolution X-ray diffraction studies of AZT, an azido compound, offer a detailed understanding of its electronic structure, crucial for designing improved drugs with fewer side effects. These studies shed light on the interactions and conformations that underpin the antiviral activity of azido nucleosides (Iruthayaraj et al., 2019).

  • Photoaffinity Labeling : Synthesis of photoaffinity analogs of azidothymidine provides tools for identifying and characterizing nucleotide-utilizing enzymes, advancing our understanding of drug-target interactions and facilitating the development of novel therapeutics (Mao et al., 1995).

Safety and Hazards

The safety data sheet for 3’-Azido-3’-deoxythymidine, a related compound, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Properties

IUPAC Name

3-azido-4,4-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPAQOABYPHYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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